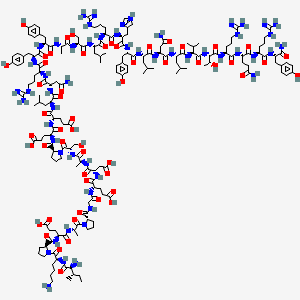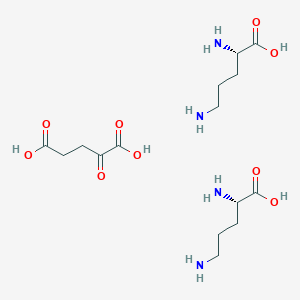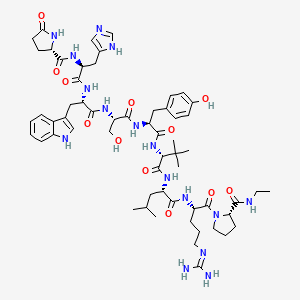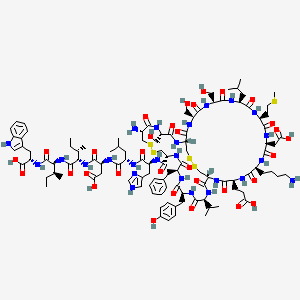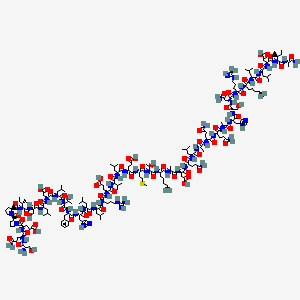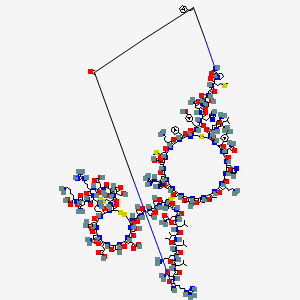
Mambalgin 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mambalgin-1 is a peptide toxin isolated from the venom of the black mamba snake (Dendroaspis polylepis). It is composed of 57 amino acids and belongs to the three-finger toxin family. Mambalgin-1 is known for its potent analgesic effects, which are comparable to those of morphine but without the associated side effects. This peptide specifically inhibits acid-sensing ion channels (ASICs) in nerve cells, making it a promising candidate for pain management and other therapeutic applications .
Mechanism of Action
Target of Action
Mambalgin-1, a peptide isolated from black mamba venom, primarily targets Acid-Sensing Ion Channels (ASICs) . ASICs are voltage-independent cationic neural channels that primarily conduct Na+ ions and are activated by extracellular acidification and lipids . They are widely expressed in the peripheral and central nervous systems and are involved in various physiological processes, including nociception and neuronal plasticity .
Mode of Action
Mambalgin-1 acts as a gating modifier that binds to the closed state of the ASIC1a channel . It induces a strong shift of the pH-dependent activation of ASIC1a channel toward more acidic pH, decreasing its apparent affinity for protons . The peptide toxin interacts directly with the extracellular thumb domain of ASIC1a, rather than inserting into the acid-sensing pocket, as previously reported . This binding leads to the relocation of the thumb domain that could disrupt the acidic pocket of ASIC1a .
Biochemical Pathways
The binding of Mambalgin-1 to ASIC1a leads to the inhibition of these channels, which play essential roles in a wide range of physiological processes, including sodium homeostasis, synaptic plasticity, neurodegeneration, and sensory transduction . The inhibition of ASICs by Mambalgin-1 can exert strong analgesic effects in vivo .
Pharmacokinetics
It is known that the peptide is potent and selective for asic1a over other channels
Result of Action
The result of Mambalgin-1’s action is a potent analgesic effect. It has been demonstrated in animal studies of different pain models, including carrageenan-induced inflammatory pain, chronic constrictive injury-induced neuropathic pain, and thermal pain . Moreover, research has shown that ASIC channels are involved in the proliferation and growth of cancer cells; therefore, Mambalgin-1 can potentially have an anti-cancer effect by inhibiting these channels .
Action Environment
The action environment of Mambalgin-1 is primarily the nervous system, where ASICs are widely expressed It is known that mambalgin-1 preferentially binds to asic1a in a closed state , suggesting that the physiological state of the target cells may influence the compound’s action
Biochemical Analysis
Biochemical Properties
Mambalgin 1 specifically inhibits ASICs, which are neuronal voltage-independent Na+ channels activated by extracellular acidification . ASICs play essential roles in various physiological processes, including sodium homeostasis, synaptic plasticity, neurodegeneration, and sensory transduction . This compound interacts directly with the extracellular thumb domain of ASIC1a, rather than inserting into the acid-sensing pocket .
Cellular Effects
This compound has been shown to have potential anti-cancer properties by inhibiting ASIC channels, which are involved in the proliferation and growth of cancer cells . It also exerts strong analgesic effects in vivo, specifically inhibiting ASICs to abolish pain .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the extracellular thumb domain of ASIC1a . This binding leads to relocation of the thumb domain that could disrupt the acidic pocket of ASIC1a, illustrating an unusual inhibition mechanism of toxins on ASIC channels through an allosteric effect .
Temporal Effects in Laboratory Settings
Its interaction with ASIC1a suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has shown potent analgesic effects that can be as strong as morphine . Unlike morphine, this compound’s effects are resistant to naloxone, and it causes much less tolerance and no respiratory distress .
Metabolic Pathways
Its interaction with ASICs suggests that it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with ASICs suggests that it may interact with transporters or binding proteins .
Subcellular Localization
This compound interacts directly with the outside surface of the thumb domain of ASIC1a, but does not insert into the acidic pocket . This suggests that this compound may be localized at the cell membrane where ASICs are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mambalgin-1 can be achieved through a one-pot hydrazide-based native chemical ligation method. This involves the use of an azide-switch strategy combined with hydrazide-based native chemical ligation. The process includes the preparation of N3-Cys(Trt)-OH and the synthesis of peptide-hydrazides using Fmoc-based solid-phase peptide synthesis. The final product is obtained after sequential folding in vitro .
Industrial Production Methods: Industrial production of Mambalgin-1 is still in the research phase, with efforts focused on optimizing the synthesis process for large-scale production. One approach involves the heterologous expression of biologically active Mambalgin-1 peptide using a PVX-based viral vector in Nicotiana benthamiana plants .
Chemical Reactions Analysis
Types of Reactions: Mambalgin-1 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its natural form.
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-based solid-phase peptide synthesis.
Disulfide Bond Formation: Oxidative folding conditions in vitro.
Major Products Formed: The major product formed is the folded, biologically active Mambalgin-1 peptide, which exhibits a well-defined three-finger toxin family structure .
Scientific Research Applications
Mambalgin-1 has a wide range of scientific research applications:
Comparison with Similar Compounds
Mambalgin-2: Another peptide from black mamba venom, differing by one amino acid at position 4.
PcTx1: A peptide toxin from spider venom, also an ASIC inhibitor.
MitTx: A toxin from snake venom, which inhibits ASICs through a different mechanism.
Uniqueness of Mambalgin-1: Mambalgin-1 is unique due to its high potency and specificity for ASICs, as well as its ability to provide analgesic effects without the side effects associated with opioids. Its distinct binding mechanism and structural properties make it a valuable tool for studying ASIC function and developing new pain therapies .
Properties
IUPAC Name |
6-amino-2-[[4-amino-2-[[19-[[28-[[2-[[2-[[2-[[90-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]-40,75,99-tris(4-aminobutyl)-10,34-bis(2-amino-2-oxoethyl)-52,84-bis(3-amino-3-oxopropyl)-28,96-dibenzyl-46-butan-2-yl-8a,31-bis(3-carbamimidamidopropyl)-5a-(carboxymethyl)-13,66-bis(1-hydroxyethyl)-4,87-bis[(4-hydroxyphenyl)methyl]-7,11a,81-tris(1H-imidazol-4-ylmethyl)-37,43,49-tris(2-methylpropyl)-2a,19-bis(2-methylsulfanylethyl)-1a,2,4a,5,7a,8,10a,11,13a,14,17,20,26,29,32,35,38,41,44,47,50,53,56,65,68,71,74,77,80,83,86,89,95,98-tetratriacontaoxo-69,72-di(propan-2-yl)-60,61,92-trithia-a,3,3a,6,6a,9,9a,12,12a,15,18,21,27,30,33,36,39,42,45,48,51,54,57,64,67,70,73,76,79,82,85,88,94,97-tetratriacontazatricyclo[61.30.20.021,25]tridecahectane-58-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-7-(4-aminobutyl)-10,13-bis(2-amino-2-oxoethyl)-16,22-bis(2-carboxyethyl)-19-(1-hydroxyethyl)-25-(hydroxymethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-(1-hydroxyethyl)-16-(hydroxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C272H429N85O84S9/c1-21-134(14)211-264(435)336-165(90-130(6)7)232(403)315-157(66-70-195(280)369)217(388)299-110-204(378)307-188(254(425)340-183(114-360)249(420)338-182(113-359)248(419)339-184(115-361)250(421)347-190-121-447-449-123-192(346-224(395)153(52-32-38-80-277)311-239(410)174(99-197(282)371)331-242(413)177(102-200(285)374)330-227(398)159(68-72-205(379)380)319-265(436)213(136(16)364)354-230(401)160(69-73-206(381)382)317-247(418)181(112-358)341-257(190)428)259(430)348-191-122-448-446-120-189(255(426)333-175(100-198(283)372)240(411)320-163(269(440)441)53-33-39-81-278)345-225(396)156(56-42-84-298-272(291)292)314-244(415)180(105-208(385)386)337-266(437)214(137(17)365)355-251(422)185(116-362)342-258(191)429)119-445-450-124-193-256(427)328-172(97-144-107-294-126-303-144)237(408)313-155(55-41-83-297-271(289)290)222(393)334-179(104-207(383)384)243(414)318-161(74-86-442-19)228(399)309-151(50-30-36-78-275)220(391)323-167(92-139-44-24-22-25-45-139)236(407)344-187(118-444-117-186(343-223(394)150(49-29-35-77-274)308-216(387)148(279)88-128(2)3)252(423)324-168(94-141-58-62-146(367)63-59-141)233(404)316-158(67-71-196(281)370)226(397)326-171(96-143-106-293-125-302-143)218(389)300-109-202(376)305-149(48-28-34-76-273)229(400)350-209(132(10)11)262(433)351-210(133(12)13)263(434)356-215(138(18)366)267(438)349-193)253(424)325-169(95-142-60-64-147(368)65-61-142)235(406)327-173(98-145-108-295-127-304-145)238(409)332-178(103-201(286)375)246(417)353-212(135(15)363)261(432)301-111-203(377)306-162(75-87-443-20)268(439)357-85-43-57-194(357)260(431)335-170(93-140-46-26-23-27-47-140)234(405)312-154(54-40-82-296-270(287)288)221(392)329-176(101-199(284)373)241(412)322-164(89-129(4)5)231(402)310-152(51-31-37-79-276)219(390)321-166(91-131(8)9)245(416)352-211/h22-27,44-47,58-65,106-108,125-138,148-194,209-215,358-368H,21,28-43,48-57,66-105,109-124,273-279H2,1-20H3,(H2,280,369)(H2,281,370)(H2,282,371)(H2,283,372)(H2,284,373)(H2,285,374)(H2,286,375)(H,293,302)(H,294,303)(H,295,304)(H,299,388)(H,300,389)(H,301,432)(H,305,376)(H,306,377)(H,307,378)(H,308,387)(H,309,399)(H,310,402)(H,311,410)(H,312,405)(H,313,408)(H,314,415)(H,315,403)(H,316,404)(H,317,418)(H,318,414)(H,319,436)(H,320,411)(H,321,390)(H,322,412)(H,323,391)(H,324,423)(H,325,424)(H,326,397)(H,327,406)(H,328,427)(H,329,392)(H,330,398)(H,331,413)(H,332,409)(H,333,426)(H,334,393)(H,335,431)(H,336,435)(H,337,437)(H,338,420)(H,339,419)(H,340,425)(H,341,428)(H,342,429)(H,343,394)(H,344,407)(H,345,396)(H,346,395)(H,347,421)(H,348,430)(H,349,438)(H,350,400)(H,351,433)(H,352,416)(H,353,417)(H,354,401)(H,355,422)(H,356,434)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H,440,441)(H4,287,288,296)(H4,289,290,297)(H4,291,292,298) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVGGBDTNREHFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)C(C)C)C(C)C)CCCCN)CC3=CNC=N3)CCC(=O)N)CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CC(C)C)CC(=O)N)CCCNC(=N)N)CC6=CC=CC=C6)CCSC)C(C)O)CC(=O)N)CC7=CNC=N7)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CCCCN)CCSC)CC(=O)O)CCCNC(=N)N)CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)C(C)O)CCC(=O)O)CC(=O)N)CC(=O)N)CCCCN)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C272H429N85O84S9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6522 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
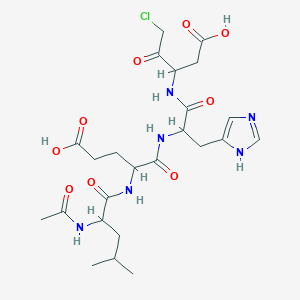
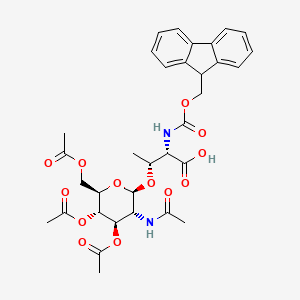

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)
